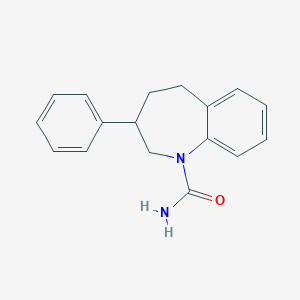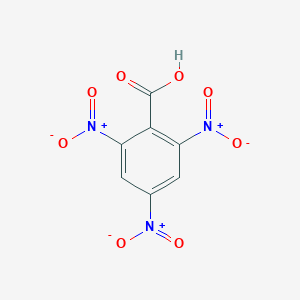![molecular formula C17H15N3O8S2 B091017 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]- CAS No. 16452-06-5](/img/structure/B91017.png)
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo-] is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Sudan III, and it is widely used in various research applications. Sudan III is a red dye that is soluble in water, and it is commonly used as a staining agent in histology and cytology.
Mecanismo De Acción
Sudan III stains lipids and fat globules by binding to them. The dye has a hydrophobic tail that binds to the lipid molecules, while the hydrophilic head binds to the water molecules. This binding causes the lipid molecules to become visible under a microscope.
Efectos Bioquímicos Y Fisiológicos
Sudan III has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sudan III is a widely used staining agent in histology and cytology due to its ability to stain lipids and fat globules. It is easy to use and produces consistent results. However, it has limitations in that it can only stain lipids and fat globules and cannot stain other cellular components.
Direcciones Futuras
There are several future directions for the use of Sudan III in scientific research. One potential application is in the analysis of environmental samples to determine the presence of lipids and fats. Sudan III could also be used in the development of new staining agents that can stain other cellular components. Additionally, the synthesis method of Sudan III could be optimized to improve the yield and purity of the final product.
Conclusion
In conclusion, Sudan III is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a staining agent in histology and cytology and has various scientific research applications. Sudan III stains lipids and fat globules by binding to them and has no known biochemical or physiological effects on living organisms. While it has limitations in its ability to stain other cellular components, there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of Sudan III involves the reaction of naphthalene with sulfuric acid and nitric acid. The resulting product is then treated with sodium hydroxide to form the final product. The synthesis method of Sudan III is well-established and has been used for many years.
Aplicaciones Científicas De Investigación
Sudan III has various scientific research applications, including its use as a staining agent in histology and cytology. It is used to stain lipids and fat globules in tissues, making them visible under a microscope. Sudan III is also used in the analysis of food products to determine the presence of fats and oils. Additionally, Sudan III is used in the textile industry as a dye.
Propiedades
Número CAS |
16452-06-5 |
|---|---|
Nombre del producto |
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]- |
Fórmula molecular |
C17H15N3O8S2 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15N3O8S2/c1-28-11-3-5-13(14(8-11)29(22,23)24)19-20-16-15(30(25,26)27)7-9-6-10(18)2-4-12(9)17(16)21/h2-8,21H,18H2,1H3,(H,22,23,24)(H,25,26,27) |
Clave InChI |
TWYCBNWVCQHECB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)S(=O)(=O)O |
Otros números CAS |
16452-06-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



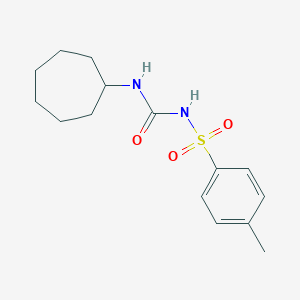
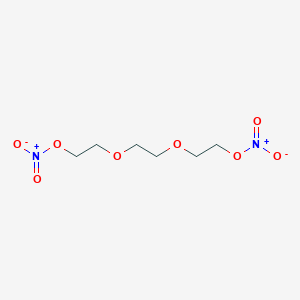
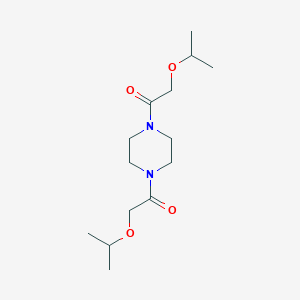
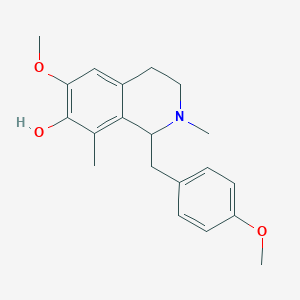
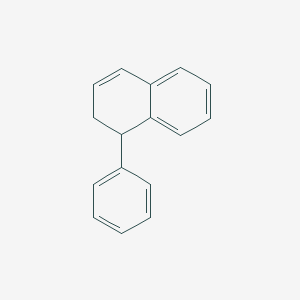
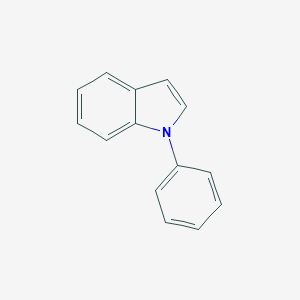
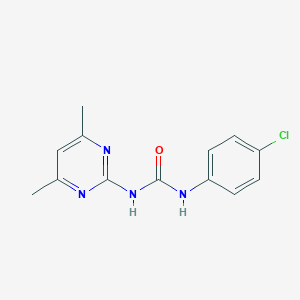
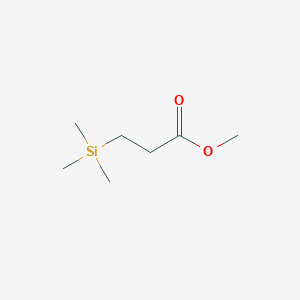
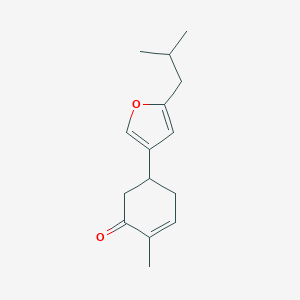
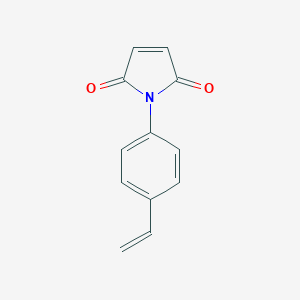
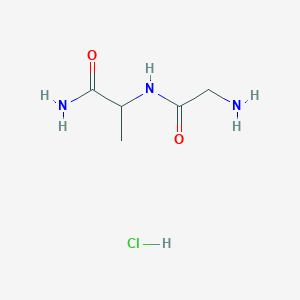
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
